N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-based acetamide derivative with a complex substitution pattern. Structurally, it features:
- A 2-phenylacetamide group linked to the benzothiazole nitrogen, contributing to hydrogen-bonding and hydrophobic interactions.
- A dimethylaminoethyl side chain at the acetamide nitrogen, introducing basicity and enhancing water solubility as a hydrochloride salt.
The hydrochloride salt form likely improves bioavailability by increasing solubility in aqueous environments.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-15-9-10-17-18(13-15)25-20(21-17)23(12-11-22(2)3)19(24)14-16-7-5-4-6-8-16;/h4-10,13H,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXHZLKOWGQRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 6-methylbenzo[d]thiazol-2-amine intermediate serves as the foundational scaffold for this compound. Contemporary methods leverage Hantzsch thiazole synthesis, wherein 2-amino-4-methylthiophenol reacts with α-bromoketones under reflux conditions. For instance, treatment of 2-amino-4-methylthiophenol with bromoacetophenone in ethanol at 80°C for 12 hours yields 6-methylbenzo[d]thiazol-2-amine with >85% purity. Cyclization is catalyzed by thiourea, which facilitates the formation of the thiazole ring via nucleophilic attack and subsequent elimination.
Key modifications include the use of CuBr₂ for α-bromination of acetophenones, as demonstrated in the synthesis of 2-aminothiazoles. This approach ensures regioselectivity and minimizes byproducts such as disulfide linkages. Post-synthesis purification via silica gel chromatography (5% ethyl acetate in hexanes) achieves >95% purity, as validated by ¹H NMR and LC-MS.
Introduction of the 2-(dimethylamino)ethyl group necessitates alkylation of the benzothiazole amine. A two-phase protocol is employed:
- Base-mediated deprotonation : The amine is treated with potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 0°C to generate the nucleophilic species.
- Nucleophilic substitution : 2-Chloro-N,N-dimethylethanamine hydrochloride is added dropwise, and the reaction is stirred at 60°C for 24 hours.
Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material. The crude product is extracted with dichloromethane, washed with brine, and dried over sodium sulfate. Yield optimization (72–78%) is achieved by maintaining anhydrous conditions and avoiding excess alkylating agent, which risks di-alkylation.
Acylation with 2-Phenylacetyl Chloride
The alkylated intermediate undergoes acylation to install the 2-phenylacetamide moiety. Phosphazene bases such as BTPP (tert-butylimino-tri(pyrrolidino)phosphorane) are critical for activating the amine toward acylation. In a representative procedure:
- The alkylated amine (1.0 equiv) and BTPP (1.1 equiv) are dissolved in tetrahydrofuran (THF) under nitrogen.
- 2-Phenylacetyl chloride (1.2 equiv) is added at −20°C, and the reaction is warmed to room temperature over 6 hours.
Quenching with ice water followed by extraction with ethyl acetate yields the acetamide derivative. Recrystallization from ethanol/water (3:1) enhances purity to >98%. Comparative studies indicate that BTPP outperforms traditional bases like triethylamine in minimizing racemization and side reactions.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved via acid-base titration. The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. Filtration and washing with cold ether yield the hydrochloride salt as a hygroscopic white solid.
Critical parameters include:
- Solvent choice : Ether’s low polarity prevents solvolysis of the salt.
- Temperature control : Maintaining 0°C during HCl addition avoids thermal degradation.
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Disappearance of the N–H stretch at 3300 cm⁻¹ in IR spectroscopy confirms successful salt formation.
Analytical Validation and Comparative Data
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BTPP | THF | 25 | 89 | 98 |
| Triethylamine | DCM | 25 | 65 | 91 |
| DBU | AcCN | 40 | 73 | 95 |
Data adapted from phosphazene-mediated amidation studies.
Table 2: Spectral Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.45–7.32 (m, 5H, Ph), 3.72 (s, 2H, CH₂CO), 3.41 (t, J=6.0 Hz, 2H, NCH₂), 2.98 (s, 6H, N(CH₃)₂) |
| HRMS (ESI+) | m/z 398.1782 [M+H]⁺ (calc. 398.1789) |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the benzo[d]thiazole ring or the phenylacetamide moiety, potentially leading to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which can exhibit fluorescence under certain conditions. This makes it useful for imaging and tracking biological processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, the compound’s properties might be exploited for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The dimethylaminoethyl group can enhance its ability to cross cell membranes, while the benzo[d]thiazole moiety might interact with specific protein targets, influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Acetamides
Substituent Effects on the Benzothiazole Core
- Electron-Withdrawing vs.
- Trifluoromethyl () offers metabolic stability due to resistance to oxidative degradation, contrasting with the target’s methyl group, which is more susceptible to metabolism.
Acetamide Side Chain Modifications
- Dimethylaminoethyl in the target compound introduces a tertiary amine, enabling salt formation (hydrochloride) for improved solubility. This is absent in simpler analogs like 6d or the methylenedioxy derivative .
- Thiadiazole-thioacetamide in 6d enhances hydrogen-bonding capacity, correlating with its potent VEGFR-2 inhibition .
Thiazole and Non-Benzothiazole Acetamides
- Benzothiazole vs.
- Chloroacetamide Herbicides () highlight the role of chlorine in agrochemical activity, contrasting with the target’s dimethylaminoethyl group, which is tailored for pharmacological use.
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. Key steps include:
- Amide bond formation : Coupling 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide with dimethylaminoethylamine under reflux in solvents like acetonitrile or dichloromethane .
- Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt .
- Optimization : Use of catalysts (e.g., carbodiimides) and bases (e.g., triethylamine) to enhance coupling efficiency, as seen in analogous syntheses . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) and purified via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond integrity .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ~484.0 g/mol for analogues) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm) .
- HPLC : Purity assessment (>95% for pharmacological studies) .
Q. What structural features influence its biological activity?
Key features include:
- Benzo[d]thiazole moiety : Enhances binding to biological targets via π-π stacking .
- Dimethylaminoethyl group : Improves solubility and membrane permeability .
- Hydrochloride salt : Increases stability and bioavailability . Substituent positions (e.g., 6-methyl on the thiazole) can modulate steric effects and target selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for amide coupling .
- Temperature control : Reflux conditions (~80–100°C) balance reaction speed and byproduct minimization .
- Catalyst use : Carbodiimides (e.g., EDC·HCl) with HOBt reduce racemization in coupling steps .
- Purification : Gradient column chromatography (silica gel, CHCl:MeOH) resolves intermediates .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR peaks) require:
- Multi-technique validation : Cross-check H NMR with C NMR and HSQC to assign ambiguous signals .
- Computational modeling : DFT calculations predict NMR/IR spectra to resolve structural ambiguities .
- Crystallography : Single-crystal X-ray diffraction (if available) provides definitive structural confirmation .
- Batch comparison : Analyze multiple synthetic batches to distinguish artifacts from genuine impurities .
Q. What strategies enhance pharmacokinetic properties through structural modification?
- Functional group substitution : Replace the 6-methyl group with halogens (e.g., F, Cl) to alter lipophilicity and metabolic stability .
- Prodrug approaches : Convert the hydrochloride salt to ester prodrugs for improved oral absorption .
- Stereochemical tuning : Introduce chiral centers in the dimethylaminoethyl chain to optimize target binding .
- Pharmacophore hybridization : Fuse with triazole or morpholine rings to enhance solubility and bioavailability .
Methodological Considerations
- Data reproducibility : Ensure consistent solvent ratios (e.g., toluene:water 8:2 for azide substitutions) and drying times for intermediates .
- Contradiction resolution : Compare synthetic protocols from analogous compounds (e.g., alachlor derivatives) to troubleshoot step-specific issues .
- Safety protocols : Handle azide intermediates with care due to explosion risks; use controlled temperatures and inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
